molecular formula C11H15BrClN B1431474 (4-Bromo-2-chlorobenzyl)-diethylamine CAS No. 1414870-76-0

(4-Bromo-2-chlorobenzyl)-diethylamine

Cat. No. B1431474
M. Wt: 276.6 g/mol
InChI Key: USGAUDXKLRQQTO-UHFFFAOYSA-N
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Description

(4-Bromo-2-chlorobenzyl)-diethylamine (4-BCDEA) is an organic compound that is commonly used in research laboratories for a variety of applications. 4-BCDEA is a versatile compound that is highly reactive and can be used for a variety of purposes. It is an important reagent for the synthesis of other compounds, and also has potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Summary of the Application

The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to “(4-Bromo-2-chlorobenzyl)-diethylamine”, has been synthesized and studied for its potential as an antimicrobial and antiproliferative agent .

Methods of Application or Experimental Procedures

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results or Outcomes

The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. Photochemical Benzylic Bromination

Summary of the Application

A process for the photochemical benzylic bromination of toluene derivatives using a Br2 generator in flow has been developed .

Methods of Application or Experimental Procedures

The bromine generator enables highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs). The reaction system, including complete removal of organic solvent, allowed a reduction in PMI from 13.25 to just 4.33 .

Results or Outcomes

The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 s. The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency .

3. Benzimidazole Fungicides

Summary of the Application

Benzimidazole fungicides, which have a similar ring structure to “(4-Bromo-2-chlorobenzyl)-diethylamine”, are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides. They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .

Methods of Application or Experimental Procedures

These fungicides are widely used in agriculture to prevent and control various plant diseases caused by fungi. The main products of benzimidazole fungicides include benomyl, carbendazim, thiabendazole, albendazole, thiophanate, thiophanate-methyl, fuberidazole, methyl (1- { [ (5-cyanopentyl)amino]carbonyl}-1 H -benzimidazol-2-yl) carbamate, and carbendazim salicylate .

Results or Outcomes

Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .

4. Photochemical Benzylic Bromination

Summary of the Application

A process for the photochemical benzylic bromination of toluene derivatives using a Br2 generator in flow has been developed .

Methods of Application or Experimental Procedures

The bromine generator enables highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs). The reaction system, including complete removal of organic solvent, allowed a reduction in PMI from 13.25 to just 4.33 .

Results or Outcomes

The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 s. The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency .

5. Infrared Spectral Data Analysis

Summary of the Application

Infrared (IR) spectroscopy is a common spectroscopic technique used for characterizing compound and solvent interactions. A study was conducted on 2-bromo-4-chlorobenzaldehyde, which is structurally similar to “(4-Bromo-2-chlorobenzyl)-diethylamine”, to investigate its spectral properties and conformational analysis .

Methods of Application or Experimental Procedures

The study involved experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde using IR spectroscopy and density functional theory (DFT). The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .

Results or Outcomes

The study provided valuable insights into the solvent effect on IR spectra of the compounds. The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .

6. Silica-Based Nanoparticles

Summary of the Application

Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics. These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications .

Methods of Application or Experimental Procedures

The fabrication of functionalized silica nanoparticles involves various techniques and their applications have been extensively highlighted in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

Results or Outcomes

The surface modification step on the various properties of the silica surface has been demonstrated to play a significant role in these applications. The current challenges in the applications of functionalized silica nanoparticles and corresponding strategies to discuss these issues and future perspectives for additional improvement have been addressed .

properties

IUPAC Name

N-[(4-bromo-2-chlorophenyl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrClN/c1-3-14(4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGAUDXKLRQQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801232084
Record name Benzenemethanamine, 4-bromo-2-chloro-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-chlorobenzyl)-diethylamine

CAS RN

1414870-76-0
Record name Benzenemethanamine, 4-bromo-2-chloro-N,N-diethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414870-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 4-bromo-2-chloro-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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